1-Propyne, 1-(methylthio)-
Description
Properties
Molecular Formula |
C4H6S |
|---|---|
Molecular Weight |
86.16 g/mol |
IUPAC Name |
1-methylsulfanylprop-1-yne |
InChI |
InChI=1S/C4H6S/c1-3-4-5-2/h1-2H3 |
InChI Key |
FVFHHUSWPZZVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CSC |
Origin of Product |
United States |
Preparation Methods
Preparation from Allyl Methyl Sulfide via Base-Mediated Deprotonation
This method involves the deprotonation of allyl methyl sulfide using strong bases in polar aprotic solvents.
- Starting Material: Allyl methyl sulfide (CH2=CH–CH2–S–CH3)
- Reagents: Potassium tert-butylate (strong base)
- Solvent: Dimethyl sulfoxide (DMSO)
- Conditions:
- Step 1: 45 °C for 1 hour
- Step 2: Room temperature for 24 hours
- Yield: Approximately 74%
- Reference: Block et al., Journal of the American Chemical Society, 1996, Vol. 118, No. 12, p. 2790-2798
Reaction Summary:
$$
\text{Allyl methyl sulfide} \xrightarrow[\text{DMSO}]{\text{t-BuOK, 45 °C, 24 h}} \text{1-Propyne, 1-(methylthio)-}
$$
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Base-mediated deprotonation of allyl methyl sulfide | Allyl methyl sulfide | Potassium tert-butylate; 45 °C, 24 h | Dimethyl sulfoxide (DMSO) | ~74 | Mild conditions, high yield |
| Base-mediated cyclization of ketene dithioacetal derivatives | 3,3-Bis(methylthio)-1-phenylprop-2-en-1-one | Sodium hydride or KOH; 50 °C, 8–12 h | DMF or DMSO | 64–93 | Used for related sulfur-alkyne compounds |
| Classical halogenation/dehydrohalogenation (background) | 1-Propanol or Propene | HCl or HBr, followed by KOH | Various | Variable | Foundational method for alkynes |
Analytical and Practical Notes
Solvent Choice: Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide enhance the nucleophilicity of bases and stabilize intermediates, improving yields.
Base Strength: Strong bases like potassium tert-butylate and sodium hydride are crucial for effective deprotonation and cyclization steps.
Temperature Control: Moderate temperatures (45–50 °C) optimize reaction rates while minimizing side reactions.
Purification: Careful distillation under atmospheric pressure is effective for isolating the product from reaction mixtures, as demonstrated in related alkyne syntheses.
Safety: Reactions involving strong bases and sulfur-containing compounds require appropriate safety measures, including inert atmosphere and controlled temperature.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfanyl)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triple bond can be reduced to a double or single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, methanethiol.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
1-Propyne, 1-(methylthio)-, also known as 1-(Methylsulfanyl)prop-1-yne, is an organic compound with the molecular formula and a molecular weight of 86.16 g/mol. Classified as a thioenol ether, it features a sulfur atom bonded to a methyl group and an aliphatic propynyl structure. The compound contains a triple bond between the first and second carbon atoms, characterizing it as an alkyne.
Scientific Research Applications
1-(Methylsulfanyl)prop-1-yne is a building block in organic synthesis, especially for creating sulfur-containing heterocycles. Research has explored its potential biological activities, including antimicrobial and anticancer properties. Studies also aim to use it in drug development, particularly for targeting specific enzymes and proteins. It is also utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.
1-Propyne, 1-(methylthio)- exhibits biological activities, notably in antimicrobial and anticancer areas. Its structure allows interactions with biological macromolecules, potentially affecting biochemical pathways.
- Antimicrobial Activity It has demonstrated activity against bacterial strains, potentially by disrupting cellular membranes or inhibiting metabolic pathways.
- Anticancer Properties Preliminary studies suggest it may inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression.
Antimicrobial Studies
BenchChem reported that 1-propyne, 1-(methylthio)- was investigated for its antimicrobial properties and showed significant activity against pathogenic bacteria, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
Research in the Journal of Medicinal Chemistry highlighted the compound's effect on human breast cancer cells (MCF-7). In vitro assays revealed that it significantly inhibited cell growth, with a half-maximal inhibitory concentration (IC50) of approximately 27 nM, suggesting a potent anticancer effect.
Mechanism of Action
The mechanism of action of 1-(methylsulfanyl)prop-1-yne involves its interaction with various molecular targets and pathways. The sulfur atom can form strong bonds with metals and other elements, making it a valuable ligand in coordination chemistry. The triple bond allows for versatile reactivity, enabling the compound to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key features of 1-Propyne, 1-(methylthio)- with related sulfur-containing compounds:
Reactivity and Functional Group Analysis
- 1-Propyne, 1-(methylthio)- : The triple bond makes it highly reactive in addition and polymerization reactions. The electron-withdrawing thioether group may moderate its acidity compared to unsubstituted propyne.
- 1-Propene, 1-(methylthio)- : The double bond allows for cis/trans isomerism (e.g., (Z)-isomer in ). Reactivity includes electrophilic additions, though less vigorous than the alkyne analog.
- 1-(Methylthio)propane : As a saturated thioether, it is relatively inert and stable, making it a persistent biomarker in plants and fungi .
Volatility and Separation Techniques
- Gas Chromatography (GC) : Compounds like 1-(methylthio)-propane and 1-(methylthio)-1-propene are separable using multidimensional GC coupled with mass spectrometry, as demonstrated in tobacco smoke and fungal volatile analyses .
Research Findings and Distinctions
- Fungal Volatiles : In Tuber canaliculatum, 1-(methylthio)-propane is absent, while 1-(methylthio)-1-propene is twice as abundant compared to related species (T. macrosporum, T. excavatum) .
- Biochemical Pathways : Sulfur compounds derive from methionine/cysteine degradation, with oxidative stress influencing their production . Unsaturated analogs (propene, propyne) may form via dehydrogenation of saturated precursors.
- Odor and Flavor Profiles : The methylthio group contributes to pungent odors, as seen in onions and truffles. Structural differences (alkyne vs. alkene vs. alkane) modulate volatility and sensory impact .
Biological Activity
1-Propyne, 1-(methylthio)- (C4H6S), is an organosulfur compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C4H6S
- Molecular Weight : 86.16 g/mol
- IUPAC Name : 1-(Methylthio)prop-1-yne
- InChI Key : XJXKZIKFQXGZME-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that 1-propyne, 1-(methylthio)- exhibits various biological activities, notably in antimicrobial and anticancer domains. The compound's structure facilitates interactions with biological macromolecules, potentially influencing various biochemical pathways.
The biological activity of 1-propyne, 1-(methylthio)- can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown promise against a range of bacterial strains, likely due to its ability to disrupt cellular membranes or inhibit essential metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression.
Antimicrobial Studies
A study conducted by BenchChem reported that 1-propyne, 1-(methylthio)- was investigated for its antimicrobial properties. The compound demonstrated significant activity against various pathogenic bacteria, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
Research published in the Journal of Medicinal Chemistry highlighted the compound's effect on human breast cancer cells (MCF-7). In vitro assays revealed that it inhibited cell growth significantly, with a half-maximal inhibitory concentration (IC50) of approximately 27 nM. This suggests a potent anticancer effect, warranting further investigation into its mechanisms .
Case Studies
Q & A
Q. What ethical guidelines apply to handling and disposing of 1-Propyne, 1-(methylthio)- given its potential environmental toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
